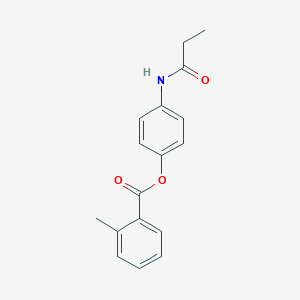![molecular formula C21H24N2O4 B267287 N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide](/img/structure/B267287.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPBA is a white crystalline powder that is soluble in organic solvents and is synthesized through a multistep process involving several chemical reactions.
Mechanism of Action
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide inhibits PARP through binding to the catalytic domain of the enzyme, which prevents the formation of poly(ADP-ribose) chains and ultimately leads to cell death. PARP inhibition has been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and Physiological Effects:
In addition to its role as a PARP inhibitor, N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide has been shown to have other biochemical and physiological effects. N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide is its potent PARP inhibitory activity, which makes it a valuable tool for studying the role of PARP in various biological processes. However, one limitation of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research involving N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide. One area of interest is the development of new PARP inhibitors based on the structure of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide. Another area of interest is the investigation of the potential applications of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide in the treatment of neurological disorders such as Alzheimer's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide and its potential applications in various research fields.
Synthesis Methods
The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide involves several steps, including the reaction of 3-aminobenzoic acid with propionyl chloride to form 3-propionamidobenzoic acid. The subsequent reaction of this compound with 4-morpholinecarboxylic acid and triethylamine produces N-[3-(4-morpholinylcarbonyl)phenyl]-3-propionamidobenzoic acid. Finally, the reaction of this compound with 1-bromo-3-propoxybenzene in the presence of a palladium catalyst produces N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide.
Scientific Research Applications
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug development. N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair and cell survival. PARP inhibitors have been shown to be effective in the treatment of cancer, and N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide has been identified as a potential lead compound for the development of new PARP inhibitors.
properties
Product Name |
N-[3-(4-morpholinylcarbonyl)phenyl]-3-propoxybenzamide |
|---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]-3-propoxybenzamide |
InChI |
InChI=1S/C21H24N2O4/c1-2-11-27-19-8-4-5-16(15-19)20(24)22-18-7-3-6-17(14-18)21(25)23-9-12-26-13-10-23/h3-8,14-15H,2,9-13H2,1H3,(H,22,24) |
InChI Key |
YLTUBGGIMMXUEY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzamide](/img/structure/B267208.png)





![N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide](/img/structure/B267218.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methylbenzamide](/img/structure/B267221.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)



![N-phenyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B267228.png)